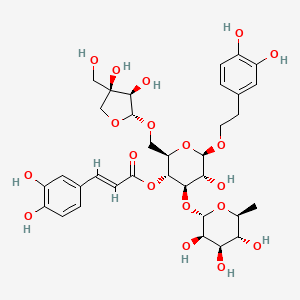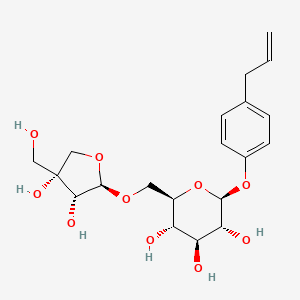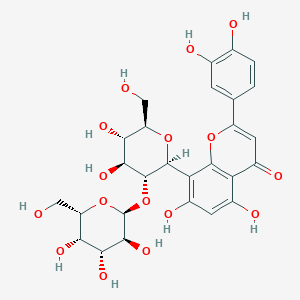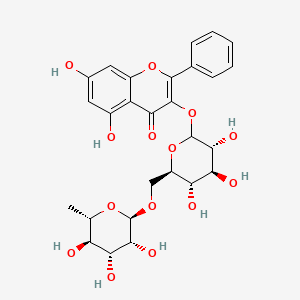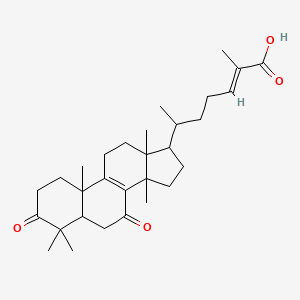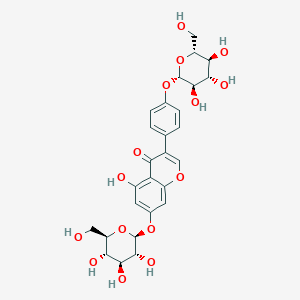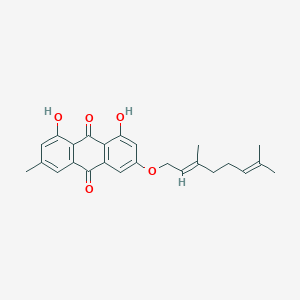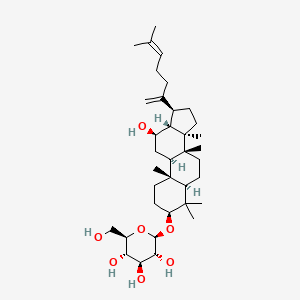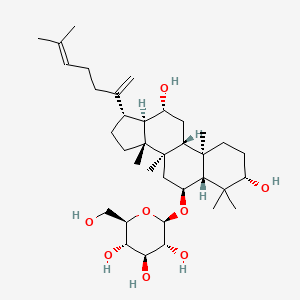
Incensole acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Incensole Acetate is a neuroactive and anti-inflammatory agent . It acts on transient receptor potential vanillaloid 3 (TRPV3) activation and the inhibition of NF-κB . It is a major bioactive constituent found in the resin of trees in the Boswellia species .
Synthesis Analysis
Incensole Acetate is identified and isolated from Catharanthus roseus essential oil by GC/MS analysis and column chromatography . It is also used to analyze the anticancer effect of an IA biosynthesized nanoemulsion against breast cancer .Chemical Reactions Analysis
Incensole Acetate is a diterpene originally isolated from frankincense produced by B. carterii . It has diverse biological activities .Physical And Chemical Properties Analysis
Incensole Acetate is a C20 diterpene alcohol and biomarker for some plants of the Boswellia genus . It is an abundant component of frankincense, the resin collected from Boswellia trees .Applications De Recherche Scientifique
- Research Findings :
- Behavioral Impact :
- Mechanism :
Anti-Inflammatory Properties
Neuroprotective Effects
Anxiolytic and Anti-Depressive Effects
TRPV3 Activation
Memory Enhancement and Oxidative Stress Reduction
Mécanisme D'action
Target of Action
Incensole acetate, a major component of Boswellia resin, primarily targets the nuclear factor-κB (NF-κB) and the transient receptor potential (TRPV3) channel . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . The TRPV3 channel is responsible for regulating wound healing and the perception of pain and itching .
Mode of Action
Incensole acetate interacts with its targets by inhibiting NF-κB activation and robustly activating the TRPV3 channel . By inhibiting NF-κB, it exerts anti-inflammatory effects . Its activation of the TRPV3 channel is thought to be a key component of its role as an anti-inflammatory agent .
Biochemical Pathways
Incensole acetate affects the NF-κB and TRPV3 pathways. By inhibiting NF-κB, it reduces the expression of pro-inflammatory cytokines, thus reducing inflammation . Its activation of the TRPV3 channel can alleviate anxiety or depression . It also has a neuroprotective effect after brain trauma .
Pharmacokinetics
It is known that it is a component of frankincense, the resin collected from boswellia trees . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
Incensole acetate has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective properties . It can reduce the severity of head injury and improve cognitive ability . It also has anti-depressive and anxiolytic effects .
Action Environment
The action of incensole acetate can be influenced by environmental factors. For example, it is a volatile compound that can be affected by temperature and other physical conditions . .
Safety and Hazards
Orientations Futures
Incensole Acetate has shown potential as an anti-inflammatory, anti-oxidant and neuroprotective agent . It has been used in studies to determine the composition of Ancient Egyptian mummification balms and unguents . It has also been found that incensole acetate activates the TRPV3 channel which is responsible for regulating wound healing and the perception of pain and itching, among other things . This suggests that it could have potential future applications in these areas.
Propriétés
IUPAC Name |
(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O3/c1-16(2)22-13-12-18(4)9-7-8-17(3)10-11-20(24-19(5)23)21(6,25-22)14-15-22/h8,12,16,20H,7,9-11,13-15H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBACKJYWZTKCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CCC2(CCC(O2)(C(CC1)OC(=O)C)C)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Incensole acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)
